molecular formula C52H94I2N2S2 B12573558 Pyridinium, 4,4'-[1,6-hexanediylbis(thio)]bis[1-octadecyl-, diiodide CAS No. 202071-04-3

Pyridinium, 4,4'-[1,6-hexanediylbis(thio)]bis[1-octadecyl-, diiodide

Cat. No.: B12573558
CAS No.: 202071-04-3
M. Wt: 1065.3 g/mol
InChI Key: MLWXTQQHIGOMEH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridinium, 4,4’-[1,6-hexanediylbis(thio)]bis[1-octadecyl-, diiodide is a complex organic compound belonging to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is characterized by its unique structure, which includes a pyridinium core linked by a hexanediylbis(thio) bridge to two octadecyl chains, with diiodide as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 4,4’-[1,6-hexanediylbis(thio)]bis[1-octadecyl-, diiodide typically involves the reaction of pyridine derivatives with hexanediylbis(thio) and octadecyl halides under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the formation of the pyridinium salt. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 4,4’-[1,6-hexanediylbis(thio)]bis[1-octadecyl-, diiodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or disulfides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ions are replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.

    Substitution: Nucleophiles like chloride, bromide, or hydroxide ions; reactions are conducted in polar solvents such as water or dimethyl sulfoxide at ambient or slightly elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, disulfides

    Substitution: Corresponding pyridinium salts with different counterions

Scientific Research Applications

Pyridinium, 4,4’-[1,6-hexanediylbis(thio)]bis[1-octadecyl-, diiodide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyridinium-based ionic liquids and catalysts.

    Biology: Investigated for its potential antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.

    Medicine: Explored for its role in drug delivery systems, especially in targeting specific cells or tissues.

    Industry: Utilized in the production of specialty chemicals and materials, including surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of Pyridinium, 4,4’-[1,6-hexanediylbis(thio)]bis[1-octadecyl-, diiodide involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, it can interact with specific enzymes and receptors, inhibiting their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Pyridinium, 4,4’-[1,6-hexanediylbis(thio)]bis[1-octyl-, diiodide
  • Pyridinium, 4,4’-[1,6-hexanediylbis(thio)]bis[1-decyl-, diiodide

Uniqueness

Pyridinium, 4,4’-[1,6-hexanediylbis(thio)]bis[1-octadecyl-, diiodide stands out due to its longer octadecyl chains, which enhance its hydrophobic interactions and amphiphilic properties. This makes it more effective in applications requiring strong membrane disruption or interaction with hydrophobic environments.

Properties

CAS No.

202071-04-3

Molecular Formula

C52H94I2N2S2

Molecular Weight

1065.3 g/mol

IUPAC Name

1-octadecyl-4-[6-(1-octadecylpyridin-1-ium-4-yl)sulfanylhexylsulfanyl]pyridin-1-ium;diiodide

InChI

InChI=1S/C52H94N2S2.2HI/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-43-53-45-39-51(40-46-53)55-49-37-33-34-38-50-56-52-41-47-54(48-42-52)44-36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h39-42,45-48H,3-38,43-44,49-50H2,1-2H3;2*1H/q+2;;/p-2

InChI Key

MLWXTQQHIGOMEH-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)SCCCCCCSC2=CC=[N+](C=C2)CCCCCCCCCCCCCCCCCC.[I-].[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.